3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline
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Overview
Description
3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline typically involves multi-step procedures. One common method includes the reaction of 3-methyl-4-phenoxyquinoline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines .
Scientific Research Applications
3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets. It is believed to exert its effects by binding to DNA or proteins, thereby interfering with essential biological processes. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-Hydroxy-2-quinolones: Exhibits diverse biological activities and is used in drug research.
Uniqueness
3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline stands out due to its unique combination of a quinoline core with a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
922734-65-4 |
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Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-methyl-4-phenoxy-8-piperazin-1-ylquinoline |
InChI |
InChI=1S/C20H21N3O/c1-15-14-22-19-17(20(15)24-16-6-3-2-4-7-16)8-5-9-18(19)23-12-10-21-11-13-23/h2-9,14,21H,10-13H2,1H3 |
InChI Key |
XYGUFFPDMIIWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1OC3=CC=CC=C3)C=CC=C2N4CCNCC4 |
Origin of Product |
United States |
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